![molecular formula C22H31NO2 B1391278 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline CAS No. 1040688-23-0](/img/structure/B1391278.png)
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline
Vue d'ensemble
Description
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.5 . It is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline can be represented by the SMILES notation:CC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C . This notation provides a way to represent the structure using ASCII strings.
Applications De Recherche Scientifique
Fluorescent Polyurethane Films
Research by Buruianǎ et al. (2005) involved synthesizing new o-hydroxy Schiff bases, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, for use as quaternization agents in polyetherurethane precursors. These compounds resulted in polymeric films with fluorescent properties, showcasing a potential application of similar aniline derivatives in creating materials with unique optical characteristics (Buruianǎ et al., 2005).
Electrochromic Materials
Li et al. (2017) synthesized novel aniline derivatives like 4-nitro-N,N-bis(4-(thiophen-2-yl)phenyl)aniline, for electrochromic applications. These compounds demonstrated outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their potential use in advanced electrochromic devices (Li et al., 2017).
Dendritic Melamine Synthesis
Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a related aniline compound, in the synthesis of novel dendritic melamines. These compounds showed potential in self-assembling into spherical nano-aggregates, indicating possible applications in nanotechnology and material sciences (Morar et al., 2018).
Long-Distance Electronic Coupling
Cao et al. (2014) studied compounds like 3-isobutoxy-substituted aniline derivatives in diruthenium-polyyn-diyl-diruthenium wires, exploring their electronic coupling over long distances. This research suggests applications in molecular electronics and materials for advanced electronic devices (Cao et al., 2014).
Electrochemical Synthesis for Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, and its composite with graphene. This research demonstrated the potential of such compounds in enhancing the efficiency of dye-sensitized solar cells, indicating a promising application in renewable energy technologies (Shahhosseini et al., 2016).
Propriétés
IUPAC Name |
4-(2-methylpropoxy)-N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)15-24-21-12-8-20(9-13-21)23-14-18(5)25-22-10-6-19(7-11-22)17(3)4/h6-13,16-18,23H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRKFRFQLWIMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NCC(C)OC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-N-[2-(4-isopropylphenoxy)propyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



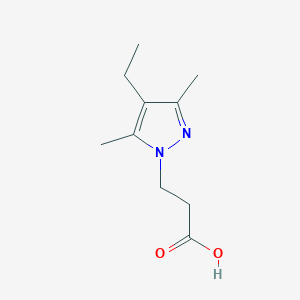
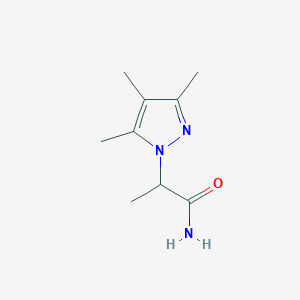
![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)
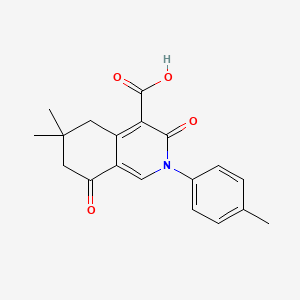
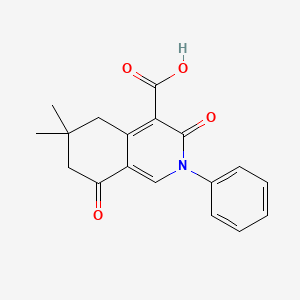
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
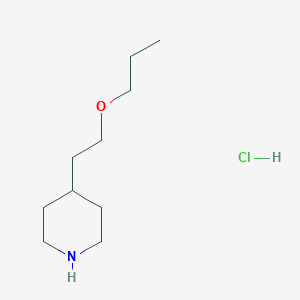
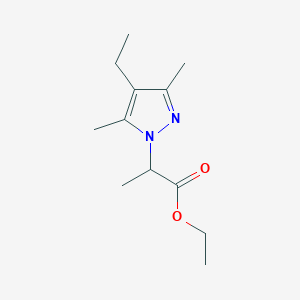
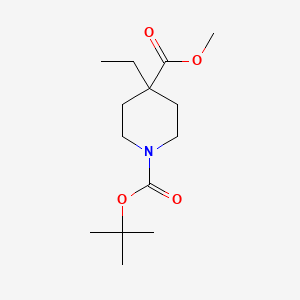
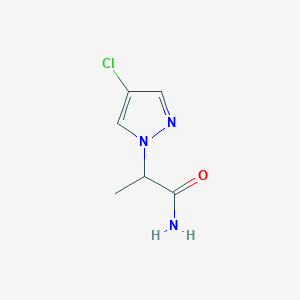
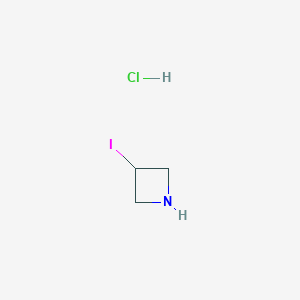
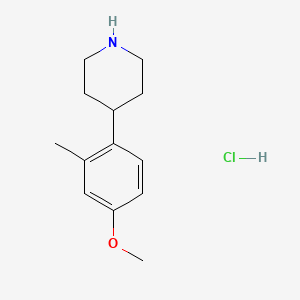
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)